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Compound of Interest

Compound Name: 1-(Prop-2-yn-1-yl)piperidine

Cat. No.: B1267447

Introduction: 1-(Prop-2-yn-1-yl)piperidine, also known as N-propargylpiperidine, is a versatile
heterocyclic amine with the chemical formula CsH13sN and a molecular weight of 123.20 g/mol .
[1] Its structure incorporates a saturated six-membered piperidine ring and a reactive terminal
alkyne functional group via a methylene bridge to the nitrogen atom. This unique combination
makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in
reactions like copper-catalyzed azide-alkyne cycloadditions (click chemistry).[1] This guide
provides a detailed overview of its spectroscopic characteristics, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of 1-(Prop-2-yn-1-yl)piperidine. The data presented are representative for N-
propargylpiperidine derivatives in a chloroform-d (CDCIs) solvent.[1]

'H NMR Data

The *H NMR spectrum is characterized by signals from the three distinct proton environments
of the piperidine ring and the two environments of the N-propargy! group.
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Chemical Shift ()

Assignment Multiplicity Integration
[Ppm]

H-a (Piperidine) ~2.60-2.40 Multiplet 4H

H-B (Piperidine) ~1.65-1.55 Multiplet 4H

H-y (Piperidine) ~1.50-1.40 Multiplet 2H
Propargyl CH:z ~3.25 Doublet 2H

Alkyne CH ~2.20 Triplet 1H

Table 1:

Representative H
NMR spectral data for
1-(Prop-2-yn-1-
yl)piperidine in CDCls.
Data is inferred from
typical values for N-
substituted piperidines

and propargy! groups.

13C NMR Data

The 3C NMR spectrum shows five distinct carbon signals: three for the piperidine ring and two
for the propargyl group.
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Assignment Chemical Shift (8) [ppm]
C-a (Piperidine) ~53.0
C-B (Piperidine) ~26.0
C-y (Piperidine) ~24.0
Propargyl CH:z ~44.5
Alkyne C (quaternary) ~79.0
Alkyne CH ~725

Table 2: Representative 13C NMR spectral data
for 1-(Prop-2-yn-1-yl)piperidine in CDCls. Data is
inferred from typical values for N-substituted

piperidines and propargyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(Prop-2-yn-1-yl)piperidine displays characteristic absorption bands
corresponding to its key functional groups. The following table outlines the expected vibrational
frequencies.
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Wavenumber (cm~1)  Vibration Mode Functional Group Intensity
~ 3300 =C-H Stretch Terminal Alkyne Strong, Sharp
2935 - 2850 C-H Stretch Piperidine CH2 Strong

Weak to Medium,
~ 2120 C=C Stretch Terminal Alkyne

Sharp
~ 1450 CHz Scissoring Piperidine CH2 Medium
1250 - 1000 C-N Stretch Aliphatic Amine Medium to Strong

Table 3: Predicted
characteristic IR
absorption bands for
1-(Prop-2-yn-1-
yl)piperidine.[2][3][4]

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically using Electron lonization (El), provides
information on its molecular weight and fragmentation pattern, which is crucial for structural
confirmation. The fragmentation is dominated by cleavage adjacent to the nitrogen atom (a-
cleavage) to form stabilized iminium cations.[2]
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m/z Value Proposed Fragment  Formula Significance
123 [M]*+ [CsH13N]* Molecular lon
Loss of a hydrogen
122 [M-H]* [CsH1z2N]* )
radical
a-cleavage, loss of
98 [M-CzH]* [CeH12N]* _
ethynyl radical
a-cleavage, loss of
84 [M-CsHs]* [CsH1oN]*

propargyl radical

Table 4: Predicted
major fragments in the
electron ionization
mass spectrum of 1-
(Prop-2-yn-1-
yl)piperidine.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of neat 1-(Prop-2-yn-1-yl)piperidine is
dissolved in 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR
tube.[5]

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.[6]

'H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Key
parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good
signal-to-noise ratio.
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e 13C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence.
Key parameters include a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds,
and an acquisition time of 1-2 seconds. Several thousand scans are typically required to
achieve an adequate signal-to-noise ratio.

o Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier
transform, followed by phase and baseline correction. Chemical shifts are referenced to the
TMS signal at 0.00 ppm for *H and the CDCIs solvent peak at 77.16 ppm for 13C.

ATR-FTIR Spectroscopy

o Sample Preparation: As a liquid, 1-(Prop-2-yn-1-yl)piperidine requires minimal preparation.
A single drop of the neat liquid is placed directly onto the crystal of the Attenuated Total
Reflectance (ATR) accessory.[7][8][9]

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond
or zinc selenide ATR accessory is used.[10]

e Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The
sample is then applied, ensuring good contact with the crystal surface.[11] The sample
spectrum is then recorded, typically by co-adding 16 to 32 scans over a range of 4000 to 400
cm~1 with a spectral resolution of 4 cm~1.

o Data Processing: The final absorbance spectrum is generated by ratioing the single-beam
sample spectrum against the single-beam background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of 1-(Prop-2-yn-1-yl)piperidine is prepared (e.g., 1
mg/mL) using a volatile organic solvent such as dichloromethane or ethyl acetate.

e Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an
Electron lonization (El) source is used. A non-polar or mid-polar capillary column (e.g., DB-
5ms or HP-5ms) is suitable for separation.[12]

e GC Conditions:

o Injector Temperature: 250 °C
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o Carrier Gas: Helium at a constant flow of 1.0 mL/min.
o Injection Volume: 1 pL with a split ratio (e.g., 50:1).

o Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10-15 °C/min
to a final temperature of 280 °C.[12]

e MS Conditions:
o lon Source: Electron lonization (EI) at 70 eV.[13]
o Source Temperature: 230 °C.[12]
o Scan Range: m/z 40-300.

» Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the
compound. The mass spectrum corresponding to the chromatographic peak is examined for
the molecular ion and characteristic fragment ions, which are then compared against
predicted patterns or library data.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of 1-(Prop-2-yn-1-yl)piperidine.
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Sample Preparation
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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